![molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1](/img/structure/B14361984.png)
[4-(Methanesulfinyl)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methanesulfinyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a butoxy group and a methanesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutyl methanesulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the benzene ring attacks the chlorobutyl methanesulfinate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [4-(Methanesulfinyl)butoxy]benzene serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of sulfinyl groups on biological systems.
Medicine:
Industry:
Materials Science: Used in the development of new materials with specific properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which [4-(Methanesulfinyl)butoxy]benzene exerts its effects involves interactions with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for π-π interactions with other aromatic systems, potentially affecting binding to biological targets.
Comparación Con Compuestos Similares
- 4-(Methanesulfinyl)phenol
- 4-(Methanesulfinyl)aniline
- 4-(Methanesulfinyl)benzoic acid
Uniqueness: Compared to these similar compounds, [4-(Methanesulfinyl)butoxy]benzene features a butoxy group that provides additional flexibility and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Propiedades
Número CAS |
90183-86-1 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4-methylsulfinylbutoxybenzene |
InChI |
InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
ZTXHJSCHLVULMR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


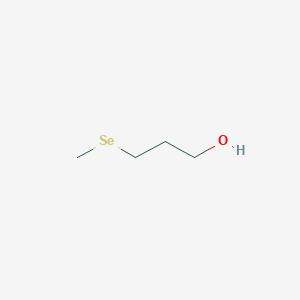
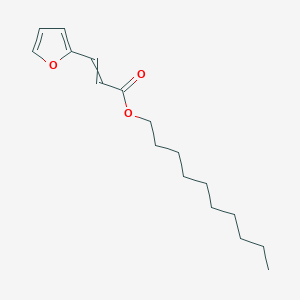
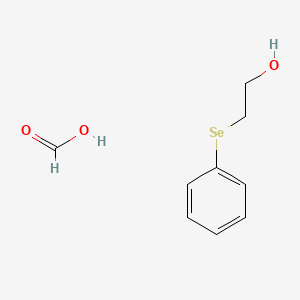
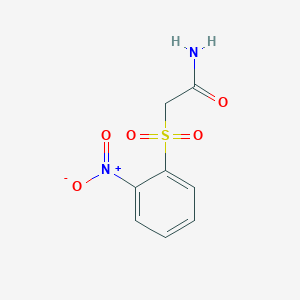
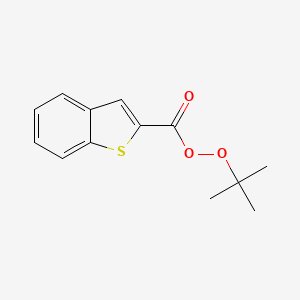
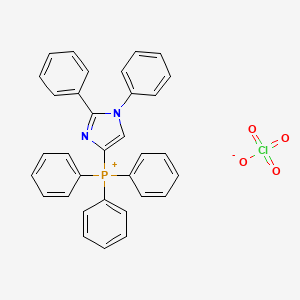
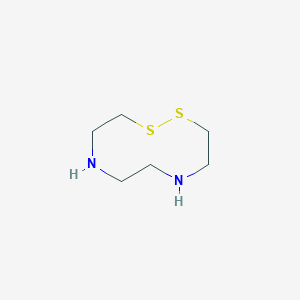
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
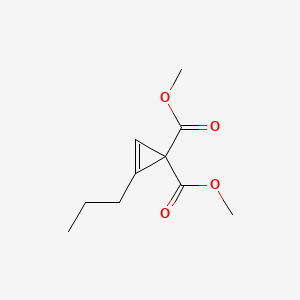
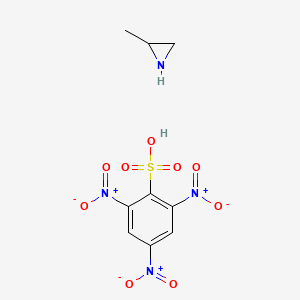
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
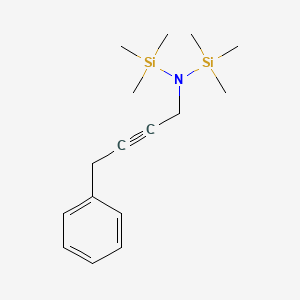
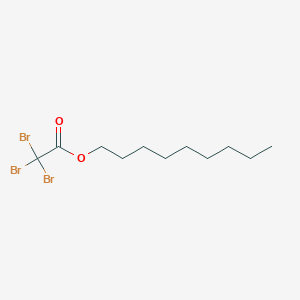
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
